(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate

Catalog No.
S3457137
CAS No.
937378-18-2
M.F
C32H38BF4P
M. Wt
540.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetr...

CAS Number

937378-18-2

Product Name

(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate

IUPAC Name

(9-benzylfluoren-9-yl)-dicyclohexylphosphanium;tetrafluoroborate

Molecular Formula

C32H38BF4P

Molecular Weight

540.4 g/mol

InChI

InChI=1S/C32H37P.BF4/c1-4-14-25(15-5-1)24-32(30-22-12-10-20-28(30)29-21-11-13-23-31(29)32)33(26-16-6-2-7-17-26)27-18-8-3-9-19-27;2-1(3,4)5/h1,4-5,10-15,20-23,26-27H,2-3,6-9,16-19,24H2;/q;-1/p+1

InChI Key

TXCRCYKOFGNXQO-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CC6=CC=CC=C6

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CC6=CC=CC=C6

Buchwald-Hartwig Cross-Coupling

(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is a particularly effective ligand for the Buchwald-Hartwig cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl halides (Ar-X) and amine, amide, or alkoxide nucleophiles (Nu). The ligand plays a crucial role in facilitating the activation of the aryl halide by the palladium catalyst, ultimately leading to the desired product. Studies have shown that (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate offers several advantages in this reaction, including:

  • High catalytic activity and efficiency
  • Broad substrate scope, allowing the coupling of various aryl halides with diverse nucleophiles
  • Good functional group tolerance, meaning the reaction can be performed in the presence of various functional groups within the molecules

These properties make (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate a valuable tool for organic chemists synthesizing complex molecules with specific functionalities.

Other Cross-Coupling Reactions

Beyond the Buchwald-Hartwig reaction, (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate can also be employed in other cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and various coupling partners .
  • Stille coupling: This reaction couples organotin reagents with aryl or vinyl halides .
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .
  • Negishi coupling: This reaction couples organozinc reagents with various electrophiles, including aryl or vinyl halides .
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides .
  • Hiyama coupling: This reaction couples organosilanes with various electrophiles, including aryl or vinyl halides .

Hydrogen Bond Acceptor Count

5

Exact Mass

540.2740310 g/mol

Monoisotopic Mass

540.2740310 g/mol

Heavy Atom Count

38

Dates

Modify: 2023-08-19

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